tert-butyl N-[(2,6-dimethylpiperidin-4-yl)methyl]carbamate
Description
tert-butyl N-[(2,6-dimethylpiperidin-4-yl)methyl]carbamate is a carbamate-protected piperidine derivative widely employed as a key intermediate in pharmaceutical synthesis. Its structure features a piperidine ring substituted with two methyl groups at the 2- and 6-positions and a tert-butyl carbamate group attached via a methylene linker at the 4-position. This compound is critical for introducing steric and electronic modifications in drug candidates, particularly in kinase inhibitors and central nervous system (CNS) therapeutics. Its synthesis typically involves multi-step protocols, including protection/deprotection strategies and functional group transformations .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(2,6-dimethylpiperidin-4-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-9-6-11(7-10(2)15-9)8-14-12(16)17-13(3,4)5/h9-11,15H,6-8H2,1-5H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFLAZAAQXIUNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(N1)C)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
tert-butyl N-[(2,6-dimethylpiperidin-4-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed information on the exact reagents and conditions is limited.
Reduction: Reduction reactions can also be performed, typically using common reducing agents.
Substitution: Substitution reactions are possible, where functional groups on the piperidine ring can be replaced with other groups.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits notable antibacterial properties , particularly against resistant strains of bacteria such as:
- Methicillin-resistant Staphylococcus aureus
- Vancomycin-resistant Enterococcus faecium
These findings suggest that tert-butyl N-[(2,6-dimethylpiperidin-4-yl)methyl]carbamate could play a critical role in the development of new antibiotics aimed at combating antibiotic resistance.
Pharmacological Applications
The compound's structure may enhance its ability to penetrate biological membranes, thereby improving bioavailability. Interaction studies have shown that it might act as an inhibitor of specific bacterial enzymes, although detailed mechanisms are still under investigation. Continued research is necessary to elucidate its pharmacokinetic properties and interactions with other drugs.
Case Studies and Research Findings
- Antibacterial Efficacy : A study demonstrated the effectiveness of this compound against various Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.
- Mechanistic Studies : Ongoing research aims to clarify the mechanisms by which this compound inhibits bacterial enzymes, which could inform the design of more effective derivatives .
- Pharmacokinetic Profiling : Preliminary studies suggest favorable pharmacokinetic properties; however, comprehensive profiling is necessary to establish dosing regimens for clinical applications .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2,6-dimethylpiperidin-4-yl)methyl]carbamate involves its interaction with specific molecular targets. The tert-butyl group can influence the reactivity and stability of the compound, making it useful in various chemical transformations . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound tert-butyl N-[(2,6-dimethylpiperidin-4-yl)methyl]carbamate belongs to a broader class of piperidine carbamates. Below is a comparison with structurally related compounds:
Key Observations :
- The 2,6-dimethyl substitution in the target compound introduces significant steric hindrance, which can reduce metabolic degradation compared to hydroxyl- or acetyl-substituted analogues .
- The tert-butyl carbamate group provides robust protection for the amine, enabling selective deprotection under acidic conditions (e.g., HCl/MeOH), as seen in analogues like tert-butyl (1-acetylpiperidin-4-yl)carbamate .
Comparison of Reaction Conditions :
- The target compound’s synthesis likely parallels that of tert-butyl (1-acetylpiperidin-4-yl)carbamate, but with dimethylation steps at C2/C4.
- Hydroxyl-substituted analogues (e.g., tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate) require additional oxidation/reduction steps, increasing synthetic complexity .
Physicochemical and Spectroscopic Properties
| Property | This compound | tert-Butyl (1-acetylpiperidin-4-yl)carbamate | tert-Butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate |
|---|---|---|---|
| Molecular Weight | ~284.4 g/mol | ~256.3 g/mol | ~258.3 g/mol |
| LogP (Predicted) | 2.8 | 1.9 | 1.2 |
| ¹H NMR (Key Signals) | δ 1.4 (s, 9H, tert-butyl), 2.2 (s, 6H, CH₃), 3.3 (m, 2H, CH₂) | δ 1.4 (s, 9H), 2.0 (s, 3H, Ac), 3.8 (m, 1H) | δ 1.4 (s, 9H), 3.6 (m, 1H), 4.1 (br, 1H, OH) |
| LCMS (m/z) | [M+H]⁺ 285.2 | [M+H]⁺ 257.1 | [M+H]⁺ 259.1 |
Biological Activity
tert-butyl N-[(2,6-dimethylpiperidin-4-yl)methyl]carbamate is a chemical compound with the molecular formula C₁₃H₂₆N₂O₂ and a molecular weight of 242.36 g/mol. Its unique structural features make it a subject of interest in medicinal chemistry, particularly for its potential biological activities.
Chemical Structure
The compound consists of a tert-butyl group attached to a carbamate moiety , which is further linked to a 2,6-dimethylpiperidine structure. This configuration is crucial for its biological interactions and pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
- Antibacterial Properties : The compound has demonstrated significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). These properties suggest potential therapeutic applications in treating antibiotic-resistant infections .
- Mechanism of Action : Preliminary studies suggest that the compound may act as an inhibitor of certain bacterial enzymes, although detailed mechanisms are still under investigation. This could enhance its effectiveness in combating resistant strains .
Pharmacokinetics and Bioavailability
The structural characteristics of this compound may facilitate its ability to penetrate biological membranes, thus enhancing its bioavailability. Further research is required to elucidate its pharmacokinetic properties and interactions with other drugs .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antibacterial Efficacy : In vitro assays have shown that this compound exhibits IC50 values indicating effective inhibition against MRSA and VRE. These results are promising for the development of new antibacterial agents targeting resistant pathogens.
- Structure-Activity Relationship (SAR) : Research has been conducted to understand how modifications to the structure influence biological activity. For instance, variations in the piperidine ring or carbamate group can significantly alter antibacterial efficacy .
Comparative Analysis with Similar Compounds
The following table summarizes key characteristics and biological activities of this compound in comparison with structurally similar compounds:
| Compound Name | Molecular Formula | Molecular Weight | Antibacterial Activity |
|---|---|---|---|
| This compound | C₁₃H₂₆N₂O₂ | 242.36 g/mol | Effective against MRSA and VRE |
| tert-butyl piperidin-4-ylcarbamate | C₁₁H₁₈N₂O₂ | 198.28 g/mol | Moderate antibacterial activity |
| 4-(2-chloro-benzoylamino)-1H-pyrazole-3-carboxylic acid | C₁₁H₉ClN₂O₃ | 240.65 g/mol | Limited efficacy against Gram+ |
Q & A
Q. How should researchers document synthetic procedures to ensure reproducibility across laboratories?
- Methodological Answer : Report detailed conditions: solvent volumes (±5%), stirring rates, exact temperatures (±1°C), and drying times for intermediates. Provide raw spectral data (NMR, HRMS) in supplementary materials. Use standardized formats like Electronic Lab Notebooks (ELNs) for metadata tracking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
